Methyl 4-(2-pyrimidinylamino)butanoate
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Overview
Description
“Methyl 4-(2-pyrimidinylamino)butanoate” is a chemical compound with the molecular formula C9H13N3O2 . It is used in proteomics research .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.22 . The melting point is reported to be between 73-75°C . Other physical and chemical properties are not available from the search results.Scientific Research Applications
Pyrolysis and Combustion Studies
Methyl 4-(2-pyrimidinylamino)butanoate has been investigated in the context of pyrolysis and combustion, particularly relevant to biodiesel. Farooq et al. (2012) conducted shock tube studies on methyl butanoate pyrolysis, focusing on its decomposition pathways, which are critical in developing mechanisms for larger methyl esters found in biodiesel (Farooq et al., 2012).
Biofuel and Biocommodity Chemicals
The compound's relevance extends to biofuels and biocommodity chemicals. Ghiaci et al. (2014) demonstrated the production of 2-butanol and butanone in Saccharomyces cerevisiae through a combination of a B12 dependent dehydratase and a secondary alcohol dehydrogenase, highlighting its potential as a biofuel component (Ghiaci et al., 2014).
Tobacco-Specific Carcinogen Metabolism
Significant research has focused on the metabolism of tobacco-specific carcinogens related to this compound. Hecht et al. (1980) explored the metabolism of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rats, a tobacco-specific carcinogen, and found metabolites resulting from alpha-hydroxylation, carbonyl reduction, and N-oxidation (Hecht et al., 1980). This line of research is critical for understanding the impact of tobacco-specific nitrosamines on human health.
Chromatography and Mass Spectrometry Applications
The compound is also studied in the context of chromatography and mass spectrometry. Jing et al. (2014) developed a method using liquid chromatography-electrospray ionization-tandem mass spectrometry for quantitating urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of NNK metabolic activation in smokers (Jing et al., 2014).
DNA and Protein Adduct Formation Studies
The formation of DNA and protein adducts from tobacco-specific nitrosamines is another area of research. For instance, Hecht et al. (2004) identified O2-substituted pyrimidine adducts formed in reactions of NNK and NNAL with DNA, contributing to our understanding of the mutagenic and carcinogenic activities of tobacco-specific nitrosamines (Hecht et al., 2004).
Future Directions
properties
IUPAC Name |
methyl 4-(pyrimidin-2-ylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFCCSHJEPEXCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.